molecular formula C25H21NO5S B5908709 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-2-yl)-1-(2,4-dimethylphenyl)ethanone

2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-2-yl)-1-(2,4-dimethylphenyl)ethanone

Cat. No.: B5908709
M. Wt: 447.5 g/mol
InChI Key: SNPOXJZSPRPPJH-WCWDXBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound has garnered attention due to its unique structure and potential biological activities.

Properties

IUPAC Name

(3E)-2-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-[hydroxy(phenyl)methylidene]-1,1-dioxo-1λ6,2-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5S/c1-16-12-13-19(17(2)14-16)21(27)15-26-23(24(28)18-8-4-3-5-9-18)25(29)20-10-6-7-11-22(20)32(26,30)31/h3-14,28H,15H2,1-2H3/b24-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPOXJZSPRPPJH-WCWDXBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CN2C(=C(C3=CC=CC=C3)O)C(=O)C4=CC=CC=C4S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)CN2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C4=CC=CC=C4S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazine core[_{{{CITATION{{{2{Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4 ...](https://www.mdpi.com/1420-3049/26/10/3043). One common approach is to start with a suitable benzothiazine derivative and introduce the benzoyl and hydroxy groups through a series of reactions[{{{CITATION{{{_2{Synthesis and α-Glucosidase Inhibition Activity of 2-3-(Benzoyl/4 .... The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can help ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis and α-Glucosidase Inhibition Activity of 2-3-(Benzoyl/4 ....

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups have been introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is associated with metabolic syndromes such as type 2 diabetes mellitus and obesity. This makes it a candidate for the development of new therapeutic agents.

Medicine

The compound's ability to inhibit 11β-HSD1 suggests its potential use in the treatment of metabolic disorders. Further research is needed to fully understand its pharmacokinetics and pharmacodynamics.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of 11β-HSD1. By inhibiting this enzyme, it helps regulate the levels of glucocorticoids, which play a crucial role in metabolism and stress response. The molecular targets and pathways involved include the glucocorticoid receptor and various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-2-yl)-N-(2-bromophenyl)acetamide: : Another potential antidiabetic agent.

  • 2-(3-Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)-N-arylacetamides: : Known for their α-glucosidase inhibition activity[_{{{CITATION{{{_2{Synthesis and α-Glucosidase Inhibition Activity of 2-3-(Benzoyl/4 ....

Uniqueness

The uniqueness of 2-(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-2-yl)-1-(2,4-dimethylphenyl)ethanone lies in its specific structure and its ability to inhibit 11β-HSD1, which is not a common feature of many other compounds in its class.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.